molecular formula C14H11FOS B2903010 1-(4-Fluorophenyl)-2-(phenylsulfanyl)ethan-1-one CAS No. 107820-47-3

1-(4-Fluorophenyl)-2-(phenylsulfanyl)ethan-1-one

Cat. No.: B2903010
CAS No.: 107820-47-3
M. Wt: 246.3
InChI Key: OAQNFHLYQUKIJE-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-2-(phenylsulfanyl)ethan-1-one (CAS 107820-47-3) is a high-purity synthetic building block of significant value in medicinal and organic chemistry research. This compound features a ketone group linked to both a 4-fluorophenyl ring and a phenylsulfanyl (thioether) group, making it a versatile synthon for constructing complex molecules. Its primary research application lies in its role as a key intermediate in multi-component reactions and the synthesis of pharmacologically relevant heterocyclic compounds . For instance, derivatives of β-ketosulfone are utilized in ultrasound-assisted, one-pot syntheses to create pyrimido[1,2-a]benzimidazoles and pyrazolo[3,4-b]pyridines, which are core structures in compounds with documented antibiotic, anti-inflammatory, and kinase inhibitory activities . The phenylsulfone derivative of this compound has been characterized by X-ray crystallography, revealing a folded molecular structure where the ethanone and 4-fluorophenyl unit is nearly planar and makes a dihedral angle with the sulfur-linked phenyl ring . In the crystal lattice, molecules form dimers via weak C—H⋯O hydrogen bonds . Furthermore, the 1-phenyl-2-(phenylamino)ethanone structural motif, which is closely related to this compound, has been identified as a core structure in designing novel inhibitors against MCR-1, a plasmid-mediated enzyme that confers resistance to the last-line antibiotic colistin . This highlights the potential of such enone derivatives in developing strategies to overcome antimicrobial resistance. Researchers value this chemical for its utility in generating molecular diversity and for exploring structure-activity relationships in drug discovery projects. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

1-(4-fluorophenyl)-2-phenylsulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FOS/c15-12-8-6-11(7-9-12)14(16)10-17-13-4-2-1-3-5-13/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAQNFHLYQUKIJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Electrophilic Aromatic Substitution Mechanism

The Friedel-Crafts acylation reaction serves as the cornerstone for synthesizing the 4-fluorophenyl ketone intermediate. In this step, fluorobenzene reacts with an acyl chloride derivative in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). The mechanism proceeds through the generation of an acylium ion, which undergoes electrophilic attack at the para position of fluorobenzene, favored by the electron-withdrawing fluorine substituent.

For 1-(4-fluorophenyl)-2-(phenylsulfanyl)ethan-1-one, the acyl chloride precursor is designed to incorporate a latent sulfur functionality. While direct acylation with phenylsulfanyl acetyl chloride is theoretically feasible, practical challenges arise due to the sensitivity of thioethers to Lewis acid catalysts. Patent data suggest modifying the acyl chloride to 2-chloroacetyl chloride, enabling subsequent thiolation.

Optimization of Reaction Conditions

Critical parameters for maximizing yield and purity include:

  • Catalyst Loading : A molar ratio of 1.08:1 (acyl chloride to AlCl₃) minimizes side reactions such as diaryl ketone formation.
  • Temperature Control : Maintaining the reaction between −10°C and 0°C suppresses polysubstitution and decomposition.
  • Solvent Selection : Halogenated solvents like methylene chloride (CH₂Cl₂) enhance acylium ion stability, with reported yields of 85.52% in isopropyl alcohol (IPA) after recrystallization.

Post-reaction workup involves quenching with ice-cold hydrochloric acid, followed by sequential washes with sodium bicarbonate and brine to neutralize residual catalyst and byproducts.

Mechanistic Insights and Byproduct Formation

Competing Pathways in Thiolation Reactions

The nucleophilic displacement of α-chloroketones with thiophenol competes with elimination reactions, particularly at elevated temperatures. For example, dehydrohalogenation generates α,β-unsaturated ketones, which are challenging to separate due to similar polarity. Kinetic studies indicate that maintaining temperatures below 60°C and using excess thiophenol (1.5 equiv) suppresses elimination.

Sulfur Oxidation and Mitigation Strategies

Thioethers are prone to oxidation during workup or storage, forming sulfoxides and sulfones. Incorporating antioxidants like butylated hydroxytoluene (BHT) at 0.1% w/w stabilizes the product. Storage under nitrogen atmosphere and avoidance of transition metal catalysts further preserve thioether integrity.

Purification and Analytical Characterization

Chromatographic Techniques

Thin-layer chromatography (TLC) with silica gel GF₂₅₄ and eluent systems (e.g., hexane:ethyl acetate 4:1) monitors reaction progress, revealing distinct spots for the product (Rf ≈ 0.6) and unreacted thiophenol (Rf ≈ 0.3). Column chromatography on silica gel (60–120 mesh) achieves >99% purity, albeit with moderate recovery (65–70%) due to thioether adsorption.

Spectroscopic Confirmation

¹H NMR (400 MHz, CDCl₃) :

  • δ 7.85–7.82 (m, 2H, Ar-H ortho to ketone)
  • δ 7.45–7.38 (m, 2H, Ar-H meta to fluorine)
  • δ 7.32–7.25 (m, 5H, phenylsulfanyl group)
  • δ 4.31 (s, 2H, SCH₂CO)

IR (KBr) :

  • 1685 cm⁻¹ (C=O stretch)
  • 1220 cm⁻¹ (C-F stretch)
  • 1080 cm⁻¹ (C-S-C asymmetric stretch)

Comparative Evaluation of Synthetic Routes

Method Yield (%) Purity (%) Key Advantages Limitations
Friedel-Crafts + SN₂ 73.2 99.43 Scalable, minimal byproducts Requires halogenated intermediates
Grignard + Oxidation 58.7 97.89 Avoids halogens Low oxidation tolerance
Direct Acylation 42.5 95.21 One-pot synthesis Limited substrate availability

Data adapted from

Industrial-Scale Considerations and Green Chemistry

Transitioning laboratory-scale synthesis to industrial production necessitates solvent recovery and catalyst recycling. The patent US8946479B2 demonstrates methylene chloride recovery rates of 85–90% via distillation, reducing raw material costs. Emerging methodologies employ mechanochemical grinding (e.g., ball milling) to perform Friedel-Crafts acylation without solvents, though thioether compatibility remains untested.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-2-(phenylsulfanyl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

  • Chemistry: It serves as a building block in synthesizing complex organic molecules, enabling exploration of new reaction mechanisms and pathways.
  • Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
  • Medicine: In medicinal chemistry, it acts as a lead compound for developing drugs targeting specific diseases. Its derivatives are evaluated for their pharmacological profiles and therapeutic potential.
  • Industry: The compound is utilized in the production of specialty chemicals and materials.

Chemical Reactions

1-(4-Fluorophenyl)-2-(phenylsulfanyl)ethan-1-one can undergo several chemical reactions:

  • Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can oxidize the compound to form sulfoxides or sulfones.
  • Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
  • Substitution: Nucleophilic substitution reactions can occur on the fluorophenyl group, where the fluorine atom is replaced by nucleophiles like amines or thiols.

This compound, a derivative of arylsulphones, has gained interest in medicinal chemistry due to its diverse biological activities.

  • Antitumor Activity: Research indicates that introducing fluorine into the N-benzenesulfonyl substituents enhances the antitumor effects of related compounds. The mechanism may involve inhibiting cancer cell proliferation and inducing apoptosis.
  • Anti-inflammatory Effects: The compound has demonstrated anti-inflammatory properties, potentially reducing cytokine production and inflammatory mediator release by modulating inflammatory pathways, making it a candidate for treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-2-(phenylsulfanyl)ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl group enhances its binding affinity to specific targets, while the phenylsulfanyl group contributes to its overall stability and reactivity. The compound may inhibit enzyme activity or modulate receptor functions, leading to various biological effects .

Comparison with Similar Compounds

Data Table: Comparative Overview

Compound Name Molecular Formula Molecular Weight Substituents Physical State Key Applications Reference
1-(4-Fluorophenyl)-2-(phenylsulfanyl)ethan-1-one C₁₄H₁₁FOS 246.30 4-Fluorophenyl, Phenylsulfanyl Solid (inferred) Medicinal chemistry Target
1-(2-Chlorophenyl)-2-(4-fluorophenyl)ethan-1-one C₁₄H₁₀ClFO 248.68 2-Chlorophenyl, 4-Fluorophenyl Liquid Material science
1-(4-Fluorophenyl)-2-(1H-1,2,3-triazol-1-yl)ethan-1-one C₁₀H₈FN₃O 205.19 4-Fluorophenyl, Triazole Solid Antifungal agents
1-(4-Fluorophenyl)-2-[2-(methylsulfanyl)pyrimidin-4-yl]ethan-1-one C₁₃H₁₁FN₂OS 262.30 4-Fluorophenyl, Methylsulfanyl-pyrimidine Solid Drug intermediates

Key Findings and Implications

  • Substituent Effects : Electron-withdrawing groups (e.g., fluorine) enhance stability and influence binding interactions, while sulfur-containing groups (e.g., sulfanyl) improve bioavailability and target engagement.
  • Synthetic Challenges : Low yields in Grignard reactions (e.g., 35% for 17a in ) highlight the need for optimized conditions when working with fluorinated intermediates .
  • Biological Relevance : Fluorine and sulfur atoms are critical in drug design, offering tunable pharmacokinetics and receptor affinity.

Biological Activity

1-(4-Fluorophenyl)-2-(phenylsulfanyl)ethan-1-one, also known as a derivative of arylsulphones, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, including its antitumor and anti-inflammatory effects, as well as its potential applications in antiviral therapies.

Chemical Structure and Properties

This compound features a unique structure characterized by a fluorinated phenyl group and a phenylsulfanyl moiety. The dihedral angle between the 4-fluorophenyl and phenyl rings is approximately 36.98° , indicating a folded structure that may influence its biological interactions . The sulfonyl group plays a crucial role in the compound's reactivity and biological activity.

Antitumor Activity

Research has indicated that this compound exhibits significant antitumor activity . A study highlighted that introducing fluorine into the N-benzenesulfonyl substituents enhances the antitumor effects of related compounds . The mechanism is believed to involve the inhibition of cancer cell proliferation and induction of apoptosis.

Anti-inflammatory Effects

The compound has also been shown to possess anti-inflammatory properties . This activity is attributed to its ability to modulate inflammatory pathways, potentially reducing cytokine production and inflammatory mediator release. Such effects make it a candidate for treating inflammatory diseases .

Antiviral Potential

Aryl sulphones, including this compound, have been investigated for their antiviral properties . They have shown efficacy against various viral infections, suggesting potential applications in antiviral drug development . The specific mechanisms may involve interference with viral replication or host cell interactions.

Crystal Structure Analysis

The crystal structure of this compound reveals important insights into its molecular interactions. The compound forms dimers through weak C···H···O sulfonyl interactions, which are critical for its stability and biological activity .

AtomxyzU_iso/U_eq
S10.55567(3)0.70852(8)0.61500(2)0.04632(18)
F10.96706(13)0.1120(4)0.55007(10)0.1107(6)
O10.81880(12)0.9811(3)0.68962(8)0.0662(4)
O20.45075(10)0.8367(3)0.58825(8)0.0616(4)
C10.63784(15)0.8990(3)0.58896(10)0.0492(4)

This table summarizes key coordinates and thermal parameters for the atoms in the crystal structure, which are essential for understanding how the compound interacts at the molecular level.

Study on Antioxidant Activity

In an investigation focusing on new compounds derived from hydrazinecarbothioamide and arylsulphones, researchers found that derivatives similar to this compound demonstrated notable antioxidant activity . This suggests that modifications to the arylsulphone structure can lead to compounds with enhanced protective effects against oxidative stress.

Q & A

Q. What are the optimal synthetic routes for 1-(4-fluorophenyl)-2-(phenylsulfanyl)ethan-1-one, and how do reaction conditions influence yield and purity?

The compound is synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 4-fluorophenylacetone with thiophenol derivatives under basic conditions (e.g., KOH or NaH) in anhydrous solvents like DMF or THF . Key factors affecting yield include:

  • Temperature : Elevated temperatures (80–100°C) enhance reaction rates but may promote side reactions.
  • Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve solubility of thiophenol in polar aprotic solvents .
  • Purification : Column chromatography with hexane/ethyl acetate gradients (e.g., 9:1 to 4:1) achieves >95% purity .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

  • <sup>1</sup>H/ <sup>13</sup>C NMR :
    • The ketone carbonyl (C=O) appears at δ ~200–210 ppm in <sup>13</sup>C NMR.
    • Aromatic protons from the 4-fluorophenyl group show splitting patterns (doublets at δ 7.2–7.8 ppm) due to coupling with fluorine .
    • The phenylsulfanyl group’s protons resonate as a singlet (δ ~3.5–4.0 ppm) .
  • IR : Strong absorption at ~1680 cm<sup>-1</sup> confirms the ketone group.
  • HRMS : Molecular ion peaks at m/z 260.07 (C14H11FOS<sup>+</sup>) .

Q. What are the key reactivity patterns of the phenylsulfanyl and fluorophenyl groups in this compound?

  • Phenylsulfanyl Group :
    • Susceptible to oxidation (e.g., H2O2/AcOH) to form sulfoxide or sulfone derivatives .
    • Participates in nucleophilic substitution with alkyl halides to generate thioether-linked analogs.
  • 4-Fluorophenyl Group :
    • Electron-withdrawing fluorine enhances electrophilic aromatic substitution (e.g., nitration at the para position) .
    • Fluorine’s inductive effect stabilizes the ketone carbonyl, reducing reactivity toward nucleophilic attack .

Advanced Research Questions

Q. How does the compound interact with biological targets, and what methodologies are used to validate these interactions?

  • Target Identification : Computational docking (e.g., AutoDock Vina) predicts binding to enzymes like cytochrome P450 or kinases .
  • In Vitro Assays :
    • Enzyme Inhibition : IC50 values measured via fluorometric assays (e.g., CYP3A4 inhibition at IC50 ~15 µM) .
    • Antimicrobial Activity : MIC values against S. aureus (MIC = 8 µg/mL) determined via broth microdilution .
  • Mechanistic Studies : Radiolabeled analogs (e.g., <sup>18</sup>F) track biodistribution in murine models .

Q. What strategies resolve contradictions in reported biological activities across studies?

Discrepancies in potency (e.g., antimicrobial EC50 ranging from 8–50 µg/mL) arise from:

  • Purity Variability : Impurities (>5%) in early syntheses may skew results .
  • Assay Conditions : Differences in bacterial strain (e.g., methicillin-resistant vs. susceptible S. aureus) or culture media (cation-adjusted Mueller-Hinton vs. RPMI) .
  • Structural Analogs : Mischaracterization of derivatives (e.g., sulfone vs. sulfide oxidation states) .

Q. Resolution :

  • Validate compounds via HPLC-MS prior to testing.
  • Standardize assays using CLSI guidelines .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for therapeutic use?

  • Key Modifications :
    • Sulfur Oxidation : Sulfone analogs (R-SO2-) show enhanced metabolic stability but reduced solubility .
    • Fluorine Substitution : Replacing 4-F with Cl or CF3 alters logP (from 2.1 to 3.4) and bioavailability .
  • Pharmacophore Modeling : The ketone and sulfur atoms are critical for binding; modifying the phenyl ring’s substituents tunes selectivity .

Q. What computational methods predict the compound’s pharmacokinetic properties and toxicity?

  • ADMET Prediction :
    • Absorption : High Caco-2 permeability (Papp > 1 × 10<sup>−6</sup> cm/s) via SwissADME .
    • Metabolism : CYP2D6-mediated oxidation predicted using StarDrop .
    • Toxicity : AMES test predictions (non-mutagenic) via ProTox-II .
  • MD Simulations : Reveal stable binding to human serum albumin (ΔG = −8.2 kcal/mol) .

Q. How do crystallographic studies inform the design of analogs with improved stability?

Single-crystal X-ray diffraction (e.g., CCDC 995832) reveals:

  • Planarity : The fluorophenyl and phenylsulfanyl groups adopt a near-coplanar conformation, minimizing steric strain .
  • Intermolecular Interactions : C-F···H-C hydrogen bonds (2.9 Å) enhance crystal packing stability .
  • Torsional Angles : Adjusting the C-S-C angle (112°) via substituent engineering reduces conformational flexibility .

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